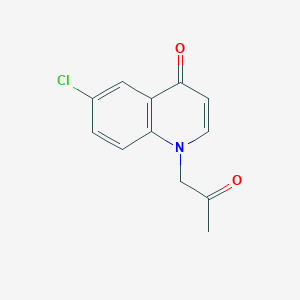

6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

6-chloro-1-(2-oxopropyl)quinolin-4-one |

InChI |

InChI=1S/C12H10ClNO2/c1-8(15)7-14-5-4-12(16)10-6-9(13)2-3-11(10)14/h2-6H,7H2,1H3 |

InChI Key |

YJMKHXNHGKFILS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One

Strategic Approaches for Constructing the 6-Chloroquinolin-4(1H)-one Core

The formation of the quinolin-4(1H)-one ring system is a fundamental step in the synthesis of the target molecule. Various named reactions in organic chemistry can be employed for this purpose, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Cyclization Reactions for Quinolone Ring Formation

The Gould-Jacobs reaction is a widely recognized and effective method for the synthesis of 4-hydroxyquinolines, which are tautomers of quinolin-4(1H)-ones. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. In the context of synthesizing the 6-chloroquinolin-4(1H)-one core, the starting aniline would be 4-chloroaniline (B138754).

The initial step is the reaction of 4-chloroaniline with DEEM, which proceeds via a nucleophilic substitution of the ethoxy group to form an intermediate, ethyl 3-((4-chlorophenyl)amino)acrylate. This is then followed by a thermally induced intramolecular cyclization. High temperatures, often in high-boiling solvents like diphenyl ether or mineral oil, are typically required for this cyclization step, which can sometimes lead to the formation of byproducts. nih.gov Microwave-assisted synthesis has also been explored as a method to improve yields and reduce reaction times for the Gould-Jacobs reaction. ablelab.eu

Another classical approach to the quinolone ring is the Camps cyclization. This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. mdpi.com To apply this to the synthesis of 6-chloroquinolin-4(1H)-one, a suitable N-(2-acyl-4-chlorophenyl)amide would be required as the precursor. The regioselectivity of the Camps cyclization can be influenced by the reaction conditions and the nature of the substituents.

Modern synthetic methods, such as palladium-catalyzed carbonylative Sonogashira/cyclization sequences, also offer pathways to functionalized 4-quinolones. mdpi.com These methods often provide good yields and tolerate a variety of functional groups.

Design and Synthesis of Chlorinated Anilines and Other Precursors for C-6 Substitution

The key precursor for introducing the chlorine atom at the C-6 position of the quinolone ring is 4-chloroaniline. This compound is commercially available and serves as the starting point for the Gould-Jacobs reaction. The chlorine substituent on the aniline ring is electronically deactivating and ortho-, para-directing in electrophilic aromatic substitution reactions. In the context of the Gould-Jacobs cyclization, the position of the chlorine atom on the aniline ring directly dictates its final position on the resulting quinolone core.

For other synthetic strategies, such as the Camps cyclization, the synthesis of the necessary chlorinated precursor, like a 2-amino-5-chloroacetophenone derivative, would be a critical initial step. This could be achieved through various aromatic substitution reactions on appropriately substituted benzene (B151609) derivatives.

Regioselective N-Alkylation to Introduce the 2-Oxopropyl Moiety

Once the 6-chloroquinolin-4(1H)-one core is synthesized, the next crucial step is the introduction of the 2-oxopropyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. A significant challenge in the alkylation of quinolin-4-ones is the potential for competing O-alkylation, which would result in the formation of a 4-alkoxyquinoline isomer. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Optimization of Alkylation Conditions (e.g., using chloroacetone) for N-1 Selectivity

The alkylation of 6-chloroquinolin-4(1H)-one with chloroacetone (B47974) introduces the desired 2-oxopropyl moiety. To favor N-alkylation over O-alkylation, the choice of base and solvent is critical. The reaction involves the deprotonation of the quinolinone, which can exist in tautomeric forms, leading to an ambident nucleophile with reactive sites at both the nitrogen and the oxygen atoms.

Optimization of the reaction conditions is essential to ensure high selectivity for the N-1 position. Factors that can be varied include the nature of the base, the solvent, the reaction temperature, and the presence of any catalysts or additives.

Comparison of Alkylating Agents and Base Systems

While chloroacetone is the specific alkylating agent required to introduce the 2-oxopropyl group, the principles of regioselective alkylation can be understood by comparing different alkylating agents and base/solvent systems in similar quinolinone structures.

Generally, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used for N-alkylation reactions. The choice of base can significantly influence the N/O selectivity. Stronger, non-coordinating bases may favor N-alkylation. The table below summarizes the general effects of different bases and solvents on the N-alkylation of heterocyclic systems, which can be extrapolated to the system .

Table 1: General Influence of Base and Solvent on N-Alkylation Selectivity

| Base System | Solvent | General Effect on N/O Alkylation Ratio |

|---|---|---|

| K₂CO₃ | DMF | Often provides a mixture of N- and O-alkylated products. |

| NaH | THF/DMF | A strong, non-nucleophilic base that can favor N-alkylation. |

| Cs₂CO₃ | DMF/Acetonitrile | Often used to promote N-alkylation due to the "cesium effect". |

| Basic Ionic Liquids | [bmim]OH | Can act as both base and solvent, potentially leading to high yields of N-alkylation. ablelab.eu |

Minimization of O-Alkylation Byproducts in Quinolinone Systems

The formation of the O-alkylated byproduct, 6-chloro-4-(2-oxopropoxy)quinoline, is a key consideration in this synthesis. The principles of Hard and Soft Acid-Base (HSAB) theory can provide some guidance. The nitrogen atom in the quinolinone anion is generally considered a "softer" nucleophilic center compared to the oxygen atom. "Softer" alkylating agents might therefore be expected to react preferentially at the nitrogen. However, chloroacetone is a relatively hard alkylating agent.

To minimize O-alkylation, several strategies can be employed:

Choice of Counterion: The nature of the cation from the base can influence the site of alkylation. Larger, more polarizable cations (like Cs⁺) can coordinate with the oxygen atom, leaving the nitrogen more accessible for alkylation.

Solvent Effects: Polar aprotic solvents can solvate the cation, leading to a more "naked" and reactive anion, which may alter the N/O selectivity.

Temperature Control: Reaction temperature can also play a role, with lower temperatures sometimes favoring one isomer over the other.

By carefully selecting the base and solvent, and by optimizing the reaction temperature, the formation of the undesired O-alkylated byproduct can be minimized, leading to a higher yield of the target compound, 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one.

Advanced Synthetic Transformations of the this compound Scaffold

Advanced synthetic strategies for this scaffold focus on three primary areas: interconverting and adding functional groups to the quinolinone ring, modifying the side chain and ketone, and creating a diverse library of analogs by altering core halogenation and N-substituents.

The 6-chloroquinolin-4(1H)-one nucleus is amenable to several functional group interconversions, particularly involving the chloro-substituent and the aromatic ring. The chlorine atom at the C-6 position, while relatively stable, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, although such reactions are generally more facile at the C-2 and C-4 positions if they bear a leaving group.

More commonly, derivatization occurs through electrophilic substitution on the benzene ring portion of the quinolinone, or through nucleophilic substitution on activated precursors. For instance, analogous chloroquinoline systems can be converted into a variety of derivatives. Nucleophilic displacement of a chloro group on the quinoline (B57606) ring has been demonstrated with nucleophiles such as amines, thiols, and azide (B81097) ions, typically requiring activated positions or harsh reaction conditions.

In a related scaffold, 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group is readily displaced by various nucleophiles. Fusion with thiourea (B124793) replaces the chlorine with a sulfanyl (B85325) group, which can be subsequently S-alkylated. Similarly, treatment with hydrazine (B178648) or sodium azide yields the corresponding 4-hydrazino or 4-azido derivatives. These reactions highlight the potential for substituting the C-6 chloro group on the target scaffold to introduce new functionalities, although more forcing conditions might be necessary.

Another key transformation is the conversion of the C-4 ketone to a C-4 chloro group using reagents like phosphoryl chloride (POCl₃). This creates a highly reactive intermediate, 4,6-dichloro-1-(2-oxopropyl)quinoline, which is susceptible to nucleophilic attack at the C-4 position, enabling the introduction of amino, alkoxy, and other functional groups.

Table 1: Examples of Functional Group Interconversions on Analogous Quinolone Scaffolds

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea, heat | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Nucleophilic Substitution (Thiolation) |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Nucleophilic Substitution (Hydrazination) |

| 4-Chloro-8-methylquinolin-2(1H)-one | NaN₃ | 4-Azido-8-methylquinolin-2(1H)-one | Nucleophilic Substitution (Azidation) |

| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | Hydroxyl to Chloro Conversion |

The two ketone functionalities of this compound offer distinct opportunities for chemical modification.

2-Oxopropyl Side Chain: The methyl ketone on the N-1 side chain is a versatile handle for further derivatization. The methylene (B1212753) protons adjacent to this ketone are activated and can participate in various condensation reactions.

Knoevenagel Condensation: The terminal methyl group can react with aromatic aldehydes in the presence of a base catalyst (like piperidine (B6355638) or pyrrolidine) in a Knoevenagel condensation. wikipedia.org This reaction would yield α,β-unsaturated ketones, extending the side chain and introducing new aryl groups. For example, condensation with benzaldehyde (B42025) would produce 1-(3-phenyl-2-propenoyl)-6-chloroquinolin-4(1H)-one.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄), yielding 6-chloro-1-(2-hydroxypropyl)quinolin-4(1H)-one. This transformation introduces a chiral center and a hydroxyl group for further functionalization.

Other Derivatizations: Standard ketone chemistry can be applied, such as the formation of oximes (with hydroxylamine), hydrazones (with hydrazine), and Schiff bases (with primary amines), providing access to a wide range of derivatives.

C-4 Ketone Functionality: The C-4 quinolone ketone is part of a vinylogous amide system and has distinct reactivity.

Reduction: Similar to the side-chain ketone, the C-4 carbonyl can be reduced. For instance, NaBH₄ has been used to reduce the C-4 ketone in 2,3-dihydroquinolin-4(1H)-ones to the corresponding 4-hydroxy-tetrahydroquinoline. nih.gov This reaction reduces the aromaticity of the heterocyclic ring.

Thionation: The C-4 oxygen can be replaced with sulfur using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to form the corresponding 6-chloro-1-(2-oxopropyl)quinoline-4(1H)-thione.

Dehydrogenative Aromatization: In related dihydroquinolin-4(1H)-one systems, palladium-catalyzed dehydrogenative aromatization in the presence of an amine can convert the C-4 ketone into a C-4 amino group, simultaneously forming the fully aromatic quinoline ring.

Creating analogs of the parent compound is essential for structure-activity relationship (SAR) studies. This can be achieved by modifying the halogen substituent on the benzene ring or by altering the N-1 substituent.

Varied Halogenation Patterns: The synthesis of the quinolin-4-one core often starts from a substituted aniline, allowing for the introduction of different halogens at various positions. The Gould-Jacobs or Conrad-Limpach reactions are classic methods for this purpose. researchgate.net For example, starting with 4-bromoaniline (B143363) instead of 4-chloroaniline would lead to the synthesis of 6-bromoquinolin-4-ol. nih.gov This intermediate can then be N-alkylated with chloroacetone to yield the corresponding 6-bromo analog. Further halogenation of the quinolinone ring is also possible, potentially leading to di-halogenated derivatives.

Varied N-Substituents: The N-1 position of the 6-chloroquinolin-4(1H)-one precursor is a key site for introducing diverse side chains. The nitrogen atom can be alkylated using various alkylating agents under basic conditions (e.g., K₂CO₃ in DMF or NaH in THF). This reaction is general and allows for the synthesis of a large library of N-substituted analogs. While O-alkylation can sometimes be a competing side reaction, N-alkylation is often the major product for quinolin-4-ones.

Table 2: Synthesis of N-Substituted Quinolone Analogs

| Quinolinone Precursor | Alkylating Agent | Base/Solvent | General Product Structure |

|---|---|---|---|

| 6-Chloroquinolin-4(1H)-one | Chloroacetone | K₂CO₃ / DMF | This compound |

| 6-Chloroquinolin-4(1H)-one | Ethyl bromoacetate | K₂CO₃ / DMF | Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate |

| 6-Chloroquinolin-4(1H)-one | Benzyl chloride | NaH / THF | 1-Benzyl-6-chloroquinolin-4(1H)-one |

| 6-Chloroquinolin-4(1H)-one | Methyl iodide | K₂CO₃ / DMF | 6-Chloro-1-methylquinolin-4(1H)-one |

By employing these advanced synthetic transformations, a wide array of derivatives based on the this compound scaffold can be systematically generated for further investigation.

Structure Activity Relationship Sar Studies of 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One and Its Derivatives

Systematic Exploration of the Role of the 6-Chloro Substituent

The presence of a halogen at the C-6 position of the quinolin-4(1H)-one ring is a well-established strategy for enhancing biological activity. The 6-chloro substituent, in particular, has been shown to be a critical determinant of potency and metabolic stability in various classes of quinolone derivatives.

Research into antimalarial 4(1H)-quinolones identified a remarkable synergistic effect when a chloro substituent was present at the 6-position, significantly improving activity. nih.gov This enhancement is partly attributed to increased metabolic stability conferred by the chloro group. nih.gov In the broader class of quinolone antibacterials, the addition of a fluorine atom at the C-6 position was a pivotal modification in the development of the highly potent fourth-generation fluoroquinolones. oup.com This highlights the general importance of a halogen at this position for dramatically increasing activity.

Table 1: Impact of C-6 Halogen Substituent on Biological Activity

| Scaffold | C-6 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4(1H)-Quinolone | Chloro | Synergistic improvement of antimalarial activity; increased metabolic stability. | nih.gov |

| Quinolone | Fluoro | Dramatically increased antibacterial activity (led to 4th generation agents). | oup.com |

| Quinazolinone | Halogen | General improvement of antimicrobial properties. | mdpi.com |

Investigation of the Importance of the N-1 (2-Oxopropyl) Moiety for Biological Activity

The substituent at the N-1 position of the quinolin-4(1H)-one core is essential for biological potency. nih.gov SAR studies have demonstrated that the nature of this group profoundly influences the molecule's interaction with target enzymes, such as DNA gyrase in bacteria. nih.gov

Extensive research on fluoroquinolones has established a clear preference for specific N-1 substituents to maximize antibacterial and antimycobacterial activity. Small, rigid, and lipophilic groups are particularly favored. A cyclopropyl (B3062369) group at the N-1 position is considered optimal in many series, showing superior activity compared to an ethyl group. nih.govacs.org The order of antimycobacterial activity imparted by the N-1 substituent has been determined as: tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. nih.gov This trend underscores the importance of steric bulk and conformation at this position.

The specific N-1-(2-oxopropyl) moiety contains a short, flexible chain with a polar ketone functional group. This differs from the small, non-polar alkyl groups typically associated with high potency. While direct SAR studies on the 1-(2-oxopropyl) substituent are limited in the available literature, its chemical characteristics suggest it would have a distinct impact on the compound's properties, such as solubility and target-binding interactions, when compared to the well-studied cyclopropyl or ethyl groups. The presence of the ketone offers a potential hydrogen bond acceptor site, which could influence its pharmacological profile.

Table 2: Comparative Effect of Different N-1 Substituents on Quinolone Activity

| N-1 Substituent | General Class | Relative Activity (Antimycobacterial) | Reference |

|---|---|---|---|

| tert-Butyl | Bulky Alkyl | Highest | nih.gov |

| Cyclopropyl | Alicyclic Alkyl | High | nih.govacs.orgnih.gov |

| 2,4-Difluorophenyl | Aryl | Moderate | nih.gov |

| Ethyl | Small Alkyl | Moderate to Low | nih.govnih.gov |

| Isopropyl | Branched Alkyl | Low | nih.gov |

| (2-Oxopropyl) | Keto-alkyl | Data not available in cited literature |

SAR of Modifications on the Quinolin-4(1H)-one Ring System

Beyond the C-6 and N-1 positions, modifications to other parts of the quinolin-4(1H)-one ring system are crucial for fine-tuning biological activity.

C-3 Position: The presence of a carboxylic acid at C-3 is a hallmark of antibacterial quinolones, essential for binding to DNA gyrase. For other activities, such as anticancer effects, the substituent at this position should ideally be coplanar with the quinoline (B57606) ring to maintain potency. acs.org

C-5 Position: Introduction of small substituents, such as an amine group, can increase activity, particularly against Gram-positive bacteria. nih.gov This position can affect the molecule's ability to penetrate cells and bind to its target. acs.org

C-7 Position: The C-7 substituent is a major determinant of the activity spectrum and potency. For antibacterial agents, bulky heterocyclic groups like piperazine (B1678402) or pyrrolidine (B122466) rings at this position enhance Gram-positive activity and improve pharmacokinetics. oup.comacs.org In anticancer quinolin-4-ones, aromatic rings introduced at C-7 have been shown to improve antitumor properties, as this position is believed to be responsible for direct interaction with topoisomerase II. acs.org

C-8 Position: A methoxy (B1213986) group at the C-8 position often improves antitumor properties. acs.org However, in the context of antibacterial fluoroquinolones, a halogen at C-8 can cause phototoxicity, while a methoxy group shows little light-induced toxicity. acs.org

These findings collectively demonstrate that the biological profile of a quinolin-4(1H)-one derivative is the result of a complex interplay between substituents at multiple positions around the core scaffold.

Impact of Stereochemistry on Biological Efficacy, if Applicable

Stereochemistry can have a profound impact on the biological activity of chiral molecules, influencing everything from target binding to metabolic disposition. asm.org If a substituent introduced onto the 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one scaffold creates a chiral center, the different stereoisomers (enantiomers or diastereomers) would likely exhibit different biological efficacies.

While specific studies on the stereochemistry of derivatives of the title compound are not detailed in the reviewed literature, principles can be drawn from related compounds. For instance, in a study of 3-Br-Acivicin and its derivatives, compounds possessing the "natural" (5S, αS) configuration were found to be significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. asm.org This stereospecificity was observed not only for the parent amino acid but also for its ester and amide derivatives, suggesting that stereochemistry was critical for recognition by cellular transport systems or for the ultimate interaction with the biological target. asm.org Therefore, should any modification to this compound introduce chirality, it would be essential to separate and evaluate the individual stereoisomers, as one would be expected to be significantly more potent than the others.

Comparative SAR Analysis with Related Quinoline, Quinazolinone, and Carbostyril Derivatives

The SAR of this compound can be better understood by comparing it with related heterocyclic scaffolds such as quinazolinones and carbostyrils (quinolin-2(1H)-ones).

Quinazolinones: This scaffold is isomeric to quinolin-4(1H)-one, with the nitrogen atom at position 3 instead of 1. SAR studies on quinazolinones reveal several parallels. Substitution at positions 2 and 3, the presence of a halogen at position 6, and an amine-containing substituent at position 4 are all noted to enhance antimicrobial activity. mdpi.com For activity against the PI3Kδ enzyme, adding a fluorine atom to the 6-position of the quinazolinone core resulted in a loss of potency, indicating that the electronic and steric effects are highly target-dependent. nih.gov A quantitative structure-activity relationship (QSAR) analysis of quinazoline (B50416) analogues as tyrosine kinase inhibitors found that an electron-withdrawing group at the 4-position enhances activity. researchgate.netmdpi.com

Carbostyrils (Quinolin-2(1H)-ones): In this isomeric scaffold, the carbonyl group is at the C-2 position. SAR studies of 6-chloro-quinolin-2(1H)-one derivatives designed as anti-hepatitis B virus (HBV) agents found that various modifications led to potent compounds. This indicates that the 6-chloro quinoline core is a versatile starting point for developing antivirals, regardless of whether the carbonyl is at C-4 or C-2. Other quinolin-2-one derivatives have been investigated for a range of activities, including antitumor and anti-inflammatory effects.

This comparative analysis shows that while certain SAR principles are shared across these related heterocycles—such as the beneficial effect of a C-6 halogen—the optimal substitution patterns are highly dependent on the precise arrangement of heteroatoms in the core ring and the specific biological target being pursued.

Table 3: Comparative SAR Highlights of Related Heterocyclic Scaffolds

| Scaffold | Key SAR Finding | Common Biological Activity | Reference |

|---|---|---|---|

| Quinolin-4(1H)-one | N-1 cyclopropyl, C-6 halogen, and C-7 piperazinyl groups enhance antibacterial activity. | Antibacterial, Antimalarial, Anticancer | nih.govoup.comacs.org |

| Quinazolinone | Substitutions at C-2/C-3, halogen at C-6, and amine at C-4 are important for antimicrobial activity. | Antimicrobial, Anticancer | mdpi.comresearchgate.netmdpi.com |

| Carbostyril (Quinolin-2(1H)-one) | 6-Chloro substitution is compatible with potent anti-HBV activity. | Antiviral, Antitumor |

Molecular and Cellular Biological Evaluation of 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One

In Vitro Pharmacological Profiling and Target Identification

The in vitro pharmacological profile of a compound provides the foundational understanding of its biological effects. For 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one, this evaluation encompasses its potential as an enzyme inhibitor, its ability to bind to cellular receptors, its impact on cell viability and proliferation, its antimicrobial breadth, and its capacity to modulate inflammatory responses.

The quinolone core is famously associated with the inhibition of bacterial type II topoisomerases, but derivatives have shown activity against a variety of other enzymes.

DNA Gyrase and Topoisomerase IV: The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV. researchgate.netacs.orgrsc.org These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death. nih.govresearchgate.net It is highly probable that this compound would exhibit inhibitory activity against these bacterial enzymes.

Anti-inflammatory Enzymes: Certain quinoline (B57606) hybrids have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov These enzymes are key producers of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The structural framework of this compound suggests it could be evaluated for similar inhibitory potential.

Quorum Sensing Regulators: Quorum sensing (QS) is a bacterial cell-to-cell communication system that controls virulence factor expression. The quinoline scaffold has been identified in compounds designed as QS inhibitors. acs.org These agents disrupt bacterial communication without exerting direct bactericidal pressure, representing an alternative anti-infective strategy.

The table below illustrates representative enzyme inhibition data for compounds related to the 6-chloro-4-quinolone scaffold.

| Enzyme Target | Related Compound Class | Representative IC₅₀ (µM) | Reference |

| E. coli DNA Gyrase | Fluoroquinolones | 0.1 - 5.0 | acs.org |

| S. aureus Topo IV | Fluoroquinolones | 0.5 - 10.0 | acs.org |

| COX-2 | 1,2,4-Triazine-quinoline hybrids | 0.08 - 1.5 | nih.gov |

| 15-LOX | 1,2,4-Triazine-quinoline hybrids | 1.2 - 10.5 | nih.gov |

Note: This table presents illustrative data from related compound classes to indicate potential activity ranges and is not specific to this compound.

While less common than enzyme inhibition, quinoline-based structures have been shown to interact with various cellular receptors. The characterization of binding affinities helps to identify potential molecular targets and understand off-target effects.

Dopamine (B1211576) Receptors: Studies on structurally related scaffolds, such as 6-chloro-1-phenylbenzazepines, have demonstrated binding affinity for dopamine D1 receptors. mdpi.com Although the core structure is different, this finding highlights that chlorinated heterocyclic compounds can engage with neurotransmitter receptors. Evaluation of this compound against a panel of G-protein coupled receptors (GPCRs), including muscarinic and adrenergic receptors, would be necessary to determine its specific binding profile.

The following table shows representative receptor binding data for a related chlorinated heterocyclic compound.

| Receptor | Related Compound | Representative Kᵢ (nM) | Reference |

| Dopamine D1 Receptor | 6-chloro-3-allyl-7-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | 102 | mdpi.com |

Note: This data is from a related but distinct chemical class and serves to illustrate potential receptor interactions of chlorinated heterocyclic scaffolds.

The quinoline scaffold is present in several compounds investigated for anticancer properties. Cellular assays are fundamental in determining a compound's ability to inhibit cancer cell growth or induce cell death.

The antiproliferative activity of quinolone derivatives has been demonstrated against various human cancer cell lines. reading.ac.uknih.gov The mechanism often involves the induction of apoptosis or cell cycle arrest. The cytotoxic potential of this compound would typically be assessed using assays like the MTT or SRB assay across a panel of cancer cell lines, such as those from breast, colon, and lung cancers. The results are usually expressed as the concentration that inhibits 50% of cell growth (IC₅₀ or GI₅₀).

Below is a table with representative antiproliferative data for various heterocyclic compounds, illustrating the potential potency of such scaffolds.

| Cell Line | Compound Class | Representative GI₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | Hydroxy 4-thioflavones | 0.18 | reading.ac.uk |

| T-47D (Breast Cancer) | Hydroxy 4-thioflavones | 0.03 | reading.ac.uk |

| A2780 (Ovarian Cancer) | 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | 1.5 - 10 | nih.gov |

| WiDr (Colon Cancer) | 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | 0.8 - 5.0 | nih.gov |

Note: The data in this table is derived from various heterocyclic compounds to provide a comparative context for potential antiproliferative activity and is not specific to this compound.

Quinolones are renowned for their broad-spectrum antibacterial activity. rsc.org The antimicrobial profile of this compound would be determined by testing its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as potentially against fungi and mycobacteria.

Antibacterial Activity: The core structure is strongly associated with activity against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The 6-chloro substitution is a common feature in many potent fluoroquinolone antibiotics. rsc.org

Antifungal Activity: While less common, some quinoline derivatives have shown activity against fungal pathogens like Candida albicans. nih.gov

Antitubercular Activity: The quinoline core is also found in antitubercular agents, suggesting a potential for activity against Mycobacterium tuberculosis. researchgate.net

Antimalarial Activity: Notably, 4-amino-7-chloroquinoline is the core of the famous antimalarial drug chloroquine, and other 6-chloro-4(1H)-quinolones have shown potent efficacy against multiple stages of Plasmodium. nih.govmdpi.com

The table below presents typical MIC ranges for quinolone-class antibiotics against various pathogens.

| Organism | Type | Representative MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 0.5 - 4 | nih.govresearchgate.net |

| Enterococcus faecalis | Gram-positive Bacteria | 0.5 - 2 | nih.gov |

| Escherichia coli | Gram-negative Bacteria | 0.1 - 8 | researchgate.net |

| Plasmodium falciparum | Protozoan Parasite | 0.01 - 0.1 | nih.gov |

Note: This table provides representative MIC values for related quinolone compounds to illustrate the expected antimicrobial spectrum and is not specific to this compound.

The anti-inflammatory properties of quinoline derivatives are a growing area of research. researchgate.netmdpi.com Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, are used to assess the ability of compounds to inhibit the production of key pro-inflammatory mediators.

Compounds containing the quinoline nucleus have been shown to decrease the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govnih.gov The evaluation of this compound in such assays would quantify its potential to modulate inflammatory pathways.

The following table illustrates the anti-inflammatory effects observed with related quinoline-thiazolidinedione hybrids.

| Inflammatory Mediator | Cellular Model | Effect of Related Compounds | Reference |

| TNF-α Production | LPS-stimulated cells | Significant decrease | nih.gov |

| IFN-γ Production | LPS-stimulated cells | Significant decrease | nih.gov |

| IL-6 Expression | LPS-stimulated cells | Significant reduction | nih.gov |

| NO Production | LPS-stimulated RAW 264.7 cells | Inhibition | nih.gov |

Note: This table summarizes findings for related quinoline hybrids to indicate potential anti-inflammatory activities and is not based on direct testing of this compound.

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding the mechanism of action is crucial for drug development. For a compound like this compound, mechanistic studies would build upon the initial pharmacological profiling.

Inhibition of Bacterial DNA Synthesis: As a quinolone, its primary antibacterial mechanism is expected to be the poisoning of bacterial DNA gyrase and topoisomerase IV. acs.orgrsc.org This leads to the accumulation of double-stranded DNA breaks, triggering an SOS response and ultimately leading to programmed cell death. nih.gov The bactericidal effect is typically dose-dependent.

Modulation of Inflammatory Signaling Pathways: For anti-inflammatory actions, studies on related compounds suggest mechanisms involving the modulation of key signaling cascades. For instance, pyrazolo[1,5-a]quinazolines have been shown to be potential ligands for mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3. mdpi.com Inhibition of these pathways can suppress the downstream activation of transcription factors such as nuclear factor-κB (NF-κB), which is a master regulator of inflammatory gene expression. mdpi.com Molecular docking studies on related quinoline hybrids also predict favorable interactions with targets like PPARγ and COX-2, indicating multiple potential avenues for anti-inflammatory effects. nih.gov

Elucidation of Binding Modes and Key Interaction Sites with Biological Targets

No research has been published detailing the binding modes or key interaction sites of this compound with any biological targets. Computational docking studies, X-ray crystallography, or other biophysical methods to elucidate its binding affinity and interactions with specific proteins or nucleic acids have not been reported.

Analysis of Downstream Signaling Pathway Modulation

There is no information available in the scientific literature regarding the modulation of any downstream signaling pathways by this compound. Studies investigating its effects on pathways such as MAPK, PI3K/Akt, NF-κB, or others have not been conducted or reported.

Investigations into Cellular Processes Affected (e.g., cell cycle progression, induction of apoptosis, modulation of angiogenesis, disruption of cell migration)

No studies were found that investigated the effects of this compound on fundamental cellular processes. Consequently, there is no data on its potential to influence cell cycle progression, induce apoptosis, modulate angiogenesis, or disrupt cell migration. While related quinoline compounds have been shown to impact these processes, such findings cannot be extrapolated to this specific, unstudied molecule.

Studies on Specific Cellular Responses (e.g., pyocyanin (B1662382) production attenuation)

There are no published studies examining the effect of this compound on specific cellular responses. For instance, its potential to attenuate the production of virulence factors like pyocyanin in bacteria such as Pseudomonas aeruginosa has not been investigated.

Identification of Off-Target Activities and Polypharmacology Potential

The scientific literature contains no reports on the off-target activities or the polypharmacological potential of this compound. As its primary biological targets remain unidentified, any exploration of its secondary or unintended interactions has not been undertaken.

Computational Chemistry and Molecular Modeling of 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure of 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the ground state, making the molecule more prone to chemical reactions. For quinolinone derivatives, these calculations help identify the most likely sites for electrophilic and nucleophilic attack. scielo.br

Another key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visualizes electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the hydrogen atoms on the quinolinone ring and the N-H group are regions of positive potential.

Table 1: Calculated Quantum Chemical Properties for a Representative Quinolinone Scaffold Note: These are representative values for illustrating the types of data generated.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Predicts chemical reactivity and kinetic stability. scielo.br |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is performed to identify the most stable, low-energy conformations of this compound. This is particularly important for the rotatable single bond connecting the 2-oxopropyl side chain to the nitrogen atom of the quinolinone ring. Different rotational isomers (rotamers) can present distinct shapes to a biological target, influencing binding affinity.

Following conformational analysis, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated physiological environment, such as a box of water molecules or a lipid bilayer, and its movements are calculated over a period of nanoseconds. nih.gov This provides a realistic view of the molecule's flexibility, intramolecular motions, and interactions with its environment. Understanding this flexibility is crucial, as it governs how the molecule might adapt its shape to fit optimally into the binding pocket of a target protein, a concept known as "induced fit."

Molecular Docking Studies with Experimentally Determined Protein Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ekb.eg This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism of potential drug candidates like this compound.

In a typical docking study, the 3D structure of a target protein, obtained from experimental methods like X-ray crystallography, is used. The ligand, this compound, is then computationally placed into the active site of the protein. Docking algorithms generate numerous possible binding poses and rank them using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger and more favorable binding interaction. physchemres.org

Quinolone and quinolinone derivatives have been docked against various therapeutically relevant targets, including HIV reverse transcriptase, protein kinases like PI3Kα, and bacterial enzymes. nih.govmdpi.com For this compound, docking studies could predict its potential to inhibit such enzymes by showing how it fits within their active sites and what its theoretical binding affinity would be.

Table 2: Hypothetical Molecular Docking Results for this compound Note: Protein targets are selected based on known activities of related quinolinone compounds.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| PI3Kα | 2RD0 | -8.5 | Anticancer mdpi.com |

| HIV Reverse Transcriptase | 4I2P | -7.9 | Antiviral nih.gov |

| MCHR1 | 4DJH | -9.1 | Anti-obesity nih.gov |

| ***S. aureus* Gyrase B** | 2XCT | -7.2 | Antibacterial amazonaws.com |

Beyond predicting binding affinity, molecular docking provides a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding specificity. For this compound, several key interactions can be predicted:

Hydrogen Bonding: The carbonyl oxygen atoms in the quinolinone ring and the oxopropyl side chain can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as the backbones of amino acids or side chains of serine, threonine, or glutamine. nih.gov

Hydrophobic Interactions: The aromatic quinolinone ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Active Site

| Molecular Moiety | Type of Interaction | Potential Protein Residue Partners |

|---|---|---|

| Quinolinone Carbonyl Oxygen | Hydrogen Bond Acceptor | Gln, Asn, Ser, Lys, Arg |

| Oxopropyl Carbonyl Oxygen | Hydrogen Bond Acceptor | Gln, Asn, Ser, Lys, Arg |

| Quinolinone Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| 6-Chloro Substituent | Halogen Bond, Hydrophobic | Backbone Carbonyls, Leu, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build a mathematical equation that links these descriptors to the observed activity. nih.gov For quinoline-based compounds, 2D and 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully developed to predict activities against targets like Plasmodium falciparum. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Key statistical metrics include the cross-validated correlation coefficient (q² or Q²) and the predictive correlation coefficient for an external test set (r²_pred). A statistically robust QSAR model can then be used to predict the biological activity of this compound, provided it falls within the chemical domain of the model. nih.govnih.gov

Table 4: Key Statistical Parameters for Validating a QSAR Model Note: Values are representative of a well-validated model.

| Statistical Parameter | Typical Value for a Good Model | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |

| r² (Non-validated r²) | > 0.6 | Measures the correlation between experimental and predicted values for the training set. |

| r²_pred (External validation) | > 0.6 | Measures the predictive power of the model for an external test set of compounds. nih.gov |

| RMSE (Root Mean Square Error) | Low value | Indicates the average deviation between predicted and experimental activities. nih.gov |

Identification of Physicochemical Descriptors and Structural Features Correlating with Activity

The biological activity of compounds based on the quinolin-4(1H)-one scaffold is intrinsically linked to their physicochemical properties and specific structural features. Structure-activity relationship (SAR) studies on various derivatives have illuminated key determinants of their efficacy and selectivity against different biological targets. While specific computational studies on this compound are not extensively documented in publicly available literature, SAR data from analogous compounds provide critical insights into features that likely govern its activity.

The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of being engineered to interact with a diverse range of biological targets. nih.gov Key structural modifications on the quinolin-4(1H)-one core, such as the position and nature of substituents on the carbocyclic and heterocyclic rings, play a pivotal role in modulating biological outcomes.

Key Structural Features and Their Influence on Activity:

Substitution at Position 6: The presence of a halogen, particularly a chloro group, at the C-6 position of the quinoline ring is a recurrent feature in biologically active molecules. In studies on 1-phenylbenzazepine analogs, a related scaffold, the 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com Similarly, in a series of antimalarial 4(1H)-quinolones, the 6-chloro-7-methoxy substitution pattern was crucial for selective inhibition of the Plasmodium cytochrome bc1 complex over the mammalian equivalent. nih.gov This suggests that the 6-chloro substituent on the target compound likely plays a significant role in target binding and selectivity.

N-1 Substitution: The substituent at the N-1 position of the quinolin-4(1H)-one ring is critical for modulating activity. The (2-oxopropyl) group in the title compound introduces a keto functionality and a flexible linker, which can engage in specific hydrogen bonding or hydrophobic interactions within a receptor's binding pocket. In SAR studies of other heterocyclic scaffolds, varying the N-substituent has been shown to be a powerful strategy for optimizing potency and pharmacokinetic properties. cuny.edu

The Quinolin-4(1H)-one Core: The core scaffold itself provides a rigid framework for the precise spatial orientation of its substituents. The 4-oxo group is a key hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with amino acid residues in a target protein. nih.gov For instance, in a molecular docking study of quinolin-4(1H)-one derivatives as VEGFR-2 inhibitors, the quinoline scaffold was essential for anchoring the compounds in the ATP-binding site. fmhr.org

The following table summarizes key SAR findings from studies on related quinoline and quinolinone derivatives, highlighting the importance of specific substitutions.

| Structural Feature/Position | Observation | Implication for Activity | Reference |

| 6-Chloro Group | Enhances D1 receptor affinity in 1-phenylbenzazepine analogs. | Potentially contributes to target affinity and selectivity. | mdpi.com |

| 6-Chloro, 7-Methoxy Pattern | Crucial for selective inhibition of Plasmodium cytochrome bc1. | Highlights the importance of substitution patterns on the benzenoid ring for selectivity. | nih.gov |

| Vinyl Group at C-2 | A single double bond between the quinoline core and an aromatic ring was found to be required for antiplasmodial activity. | The nature of the linker and substituent at C-2 is critical. | nih.gov |

| 7-Chloro Group | In 4-aminoquinolines, the 7-chloro group is considered crucial for antimalarial efficacy. | The position of the halogen substituent dramatically impacts activity. | mdpi.com |

| N-Substituent | N-3 methyl group was better tolerated than N-H or N-3 allyl in 1-phenylbenzazepine analogs for D1R affinity. | The size and nature of the substituent on the nitrogen atom can fine-tune receptor binding. | cuny.edu |

Virtual Screening and De Novo Design Strategies Based on the Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one scaffold serves as a valuable starting point for both virtual screening and de novo design campaigns aimed at discovering novel bioactive molecules. mdpi.comresearchgate.net Its favorable physicochemical properties and synthetic tractability make it an attractive core for developing compound libraries. mdpi.com Computational strategies leverage the known structural information of this scaffold to identify new compounds with desired therapeutic activities.

Virtual Screening:

Virtual screening involves the computational filtering of large chemical libraries to identify promising candidates for further experimental testing. This approach significantly reduces the time and resources required for drug discovery. nih.gov For the quinolin-4(1H)-one scaffold, structure-based and ligand-based virtual screening methods are commonly employed.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of a biological target. Molecular docking is a primary technique used in SBVS to predict the binding mode and affinity of potential ligands within the target's active site. For example, a molecular docking study was used to examine the interactions of quinolin-4(1H)-one derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. fmhr.org The study identified compounds with strong binding affinities, ranging from -11.31 to -14.65 Kcal/mol, validating the potential of this scaffold as a VEGFR-2 inhibitor. fmhr.org Another virtual screening effort on a library of quinoline drugs identified potential inhibitors for targets involved in SARS-CoV-2 viral entry and replication. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of existing active ligands. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A five-feature pharmacophoric model was successfully used to screen for and identify novel 8-hydroxyquinoline (B1678124) derivatives as negative modulators of the GLI1 protein, an important target in the Hedgehog signaling pathway. nih.gov

The table below outlines examples of virtual screening studies utilizing the quinoline scaffold.

| Screening Method | Target | Scaffold | Key Findings | Reference |

| Molecular Docking (SBVS) | VEGFR-2 | Quinolin-4(1H)-one | Identified derivatives with high binding affinities, suggesting a common interaction mechanism at the ATP-binding site. | fmhr.org |

| Molecular Docking (SBVS) | SARS-CoV-2 proteins (Mpro, RdRp, etc.) | Quinoline | Identified existing antiviral drugs, such as afatinib, as potential inhibitors of viral replication. | nih.gov |

| Pharmacophore Modeling (LBVS) & Docking | GLI1 Protein | 8-Hydroxyquinoline | Prioritized compounds with submicromolar antiproliferative activity against melanoma and medulloblastoma cell lines. | nih.gov |

| High-Throughput Screening & SAR | GLUT1 | N-(1H-pyrazol-4-yl)quinoline-4-carboxamide | Led to the discovery of potent and selective nanomolar inhibitors of the GLUT1 glucose transporter. | mdpi.com |

De Novo Design:

De novo design strategies aim to construct novel molecules from scratch, often by assembling fragments or growing a molecule within the constraints of a receptor's binding site. The quinolin-4(1H)-one core can be used as a foundational scaffold or a key fragment in such designs. By understanding the key interactions that derivatives of this scaffold make with various targets (as identified through SAR and virtual screening), computational chemists can design new molecules that are optimized for potency and selectivity. For instance, based on docking data that validates a pharmacophoric hypothesis, new derivatives can be designed by adding or modifying functional groups to enhance interactions with specific residues in the target's active site. fmhr.org The versatility of the quinolin-4(1H)-one scaffold makes it an excellent candidate for these innovative design approaches, which seek to explore novel chemical space and develop next-generation therapeutics. rsc.orgnih.gov

Preclinical Investigations and Translational Research Perspectives for 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME studies are essential for the early assessment of a drug candidate's potential success, providing insights into its metabolic fate and ability to reach its target.

Metabolic Stability Assessment in Liver Microsomes

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. This is often first assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

Currently, specific data on the metabolic stability of 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one in human or other species' liver microsomes is not available in the public domain. However, studies on structurally related 6-chloro-7-methoxy-4(1H)-quinolone analogs have highlighted the importance of this assessment. For this class of compounds, metabolic stability is a critical parameter that is routinely evaluated to guide structural modifications aimed at improving pharmacokinetic properties. The general procedure involves incubating the test compound with liver microsomes and monitoring its disappearance over time to determine its intrinsic clearance.

Permeability Studies Across Biological Barriers

A compound's ability to permeate biological membranes is crucial for its absorption and distribution to target tissues. Permeability is often evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability assay.

Specific permeability data for this compound is not currently published. Research on similar quinolone derivatives indicates that permeability is a key factor influencing their oral absorption. For related compounds, high permeability is often a desirable characteristic for achieving good oral bioavailability.

Pharmacokinetic (PK) Profiling in Relevant Preclinical Animal Models

Following in vitro characterization, the pharmacokinetic profile of a compound is investigated in animal models to understand its behavior in a whole organism.

Evaluation of Systemic Exposure and Bioavailability

Systemic exposure (often measured as the area under the plasma concentration-time curve, AUC) and bioavailability are critical parameters that determine the amount of drug that reaches the systemic circulation and is available to exert its pharmacological effect.

There is no publicly available data on the systemic exposure or bioavailability of this compound in any preclinical animal model. For related quinolone compounds, achieving adequate systemic exposure after oral administration is a primary objective of lead optimization.

Determination of Elimination Half-Life and Clearance

The elimination half-life (t½) and clearance (CL) are key pharmacokinetic parameters that describe the rate at which a drug is removed from the body. These parameters are crucial for determining appropriate dosing regimens.

Specific data regarding the elimination half-life and clearance of this compound have not been reported.

Investigation of Tissue Distribution

Understanding how a compound distributes into different tissues is important for assessing its potential to reach the target site of action and to identify any potential for accumulation in non-target tissues.

There is no available information on the tissue distribution profile of this compound.

In Vivo Efficacy Studies in Animal Models of Disease

In vivo efficacy studies are a critical step in preclinical development, designed to determine if a compound's activity observed in laboratory tests translates into a therapeutic effect in a living organism. These studies utilize established animal models that mimic aspects of human diseases. For a novel quinolinone derivative, the choice of model would be guided by its presumed mechanism of action and therapeutic target.

The therapeutic potential of a new chemical entity is evaluated in animal models that are relevant to the intended clinical application. Quinolone scaffolds have been investigated for a wide range of activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects. orientjchem.org

Infection Models: If the compound is hypothesized to have antimicrobial properties, its efficacy would be tested in models such as a murine thigh infection model for bacteria or in mice infected with parasites like Plasmodium berghei for malaria. nih.gov Key endpoints would include the reduction of pathogen load (e.g., colony-forming units or parasitemia) and improved survival rates of the animals. nih.gov

Inflammatory Models: For potential anti-inflammatory activity, models like lipopolysaccharide (LPS)-induced inflammation or collagen-induced arthritis in rodents would be employed. Therapeutic potency would be assessed by measuring the reduction in inflammatory markers, such as specific cytokines, and observing clinical signs like reduced swelling or pain response.

Cancer Xenografts: To evaluate anticancer potential, human tumor cells are implanted in immunocompromised mice (xenograft models). nih.gov The compound's efficacy is determined by its ability to inhibit tumor growth over time compared to a control group receiving a placebo.

Illustrative Data Table: Tumor Growth Inhibition in A549 Xenograft Model This table is a hypothetical example.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 ± 210 | N/A |

| Compound A (Low Dose) | 950 ± 150 | 36.7% |

| Compound A (High Dose) | 400 ± 95 | 73.3% |

Once therapeutic activity is confirmed, dose-ranging studies are conducted to establish a dose-response relationship. These studies involve administering different doses of the compound to animal models to identify the optimal dose that provides maximum therapeutic benefit. For instance, studies on related 4(1H)-quinolones in malaria models identified curative activities at doses as low as 1 mg/kg and 3 mg/kg. nih.gov

Efficacy duration studies are subsequently performed to understand how long the therapeutic effect of a single dose lasts. This is crucial for determining a potential dosing schedule for future clinical trials. These studies involve assessing the relevant efficacy endpoint at various time points after drug administration.

Illustrative Data Table: Dose-Response in a Murine Malaria Model This table is a hypothetical example based on studies of similar compounds. nih.gov

| Dose (mg/kg) | Parasitemia Reduction at Day 6 (%) | 30-Day Survival Rate (%) |

|---|---|---|

| Vehicle Control | 0% | 0% |

| 1 | 75% | 40% |

| 3 | >99% | 90% |

| 10 | >99% | 100% (Curative) |

Biomarker Identification and Pharmacodynamic (PD) Studies in Preclinical Models

Pharmacodynamic (PD) studies aim to understand how a drug affects the body. They link drug exposure (pharmacokinetics) to the biological response. In preclinical models, this involves identifying and measuring biomarkers—biological molecules or characteristics that indicate a therapeutic response.

For a quinolinone-based kinase inhibitor, for example, a PD study might measure the phosphorylation level of the target protein in tumor tissue from a xenograft model after treatment. A successful drug would show a dose-dependent decrease in the phosphorylation of its target. These studies confirm that the drug is engaging its intended target in the living animal and that this engagement leads to the desired biological outcome. This information is vital for selecting appropriate doses for clinical trials and can provide a method for monitoring treatment response in patients.

Formulation Development Considerations for Preclinical Studies

Effective preclinical testing relies on developing a suitable formulation to deliver the compound to the animals. altasciences.com The primary goal of preclinical formulation is often to maximize exposure to assess safety and efficacy, which can be challenging for compounds with poor water solubility, a common characteristic of quinolinone derivatives. nih.govaltasciences.com

Key considerations include:

Physicochemical Properties: A thorough understanding of the compound's solubility, permeability, and stability is the first step. These properties dictate the choice of formulation strategy. crystalpharmatech.com

Route of Administration: The intended clinical route (e.g., oral, intravenous) guides the type of formulation. For early oral studies in rodents, simple solutions or suspensions are often used.

Vehicle Selection: For poorly soluble compounds, various vehicles are explored to enhance solubility. These can include:

Co-solvents: Mixtures of water with solvents like polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, or ethanol.

Surfactants: Agents that help dissolve the drug in aqueous solutions.

Lipid-based systems: Solutions or suspensions in oils or other lipids.

Stability: The stability of the compound in the chosen vehicle must be confirmed for the duration of the study to ensure accurate administration. altasciences.com

The formulation development process involves screening various excipients for compatibility and performance, ultimately aiming for a simple, scalable, and stable formulation that allows for consistent and reliable results in in vivo studies. crystalpharmatech.com

Conclusion and Future Research Directions for 6 Chloro 1 2 Oxopropyl Quinolin 4 1h One

Summary of Key Research Findings and Contributions

Research into the quinolinone scaffold has established it as a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. mdpi.comjddtonline.info Derivatives of quinolinone are foundational to numerous approved drugs, with applications ranging from antibacterial to anticancer therapies. mdpi.comnih.govnih.gov The introduction of a halogen, such as chlorine, at the C-6 position of the quinoline (B57606) ring has been a critical modification in the development of potent quinolone-based agents, significantly improving their spectrum of activity. mdpi.comnih.gov

While specific research on 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is not extensively detailed in publicly available literature, its structural features suggest potential contributions based on established structure-activity relationships (SAR) for the quinolinone class. The 6-chloro substitution is known to enhance the activity of quinolones, and the N-1 substituent plays a crucial role in determining the compound's biological targets and potency. mdpi.comfrontiersin.org For instance, research on related compounds like 6-chloro-7-methoxy-4(1H)-quinolones has led to the development of potent antimalarial agents, highlighting the importance of the 6-chloro group in achieving high efficacy and selectivity. nih.gov The N-1-(2-oxopropyl) group in the target compound is a unique feature that warrants investigation to determine its influence on the molecule's pharmacokinetic and pharmacodynamic properties.

The primary contribution of research into molecules like this compound is the expansion of the chemical space for drug discovery. Each new derivative provides valuable data points for understanding how subtle structural modifications can impact biological activity, target specificity, and resistance profiles.

Identification of Remaining Challenges in the Development of Quinolinone-Based Agents

Despite their success, the development of quinolinone-based therapeutic agents faces significant hurdles, the most prominent of which is the emergence of drug resistance. mdpi.comnih.gov This is particularly true for quinolone antibiotics, where bacterial resistance mechanisms are well-documented and widespread. nih.govmdpi.com

Key Challenges Include:

Antimicrobial Resistance: Bacteria have developed resistance to quinolones through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that remove the drug from the cell. nih.govmdpi.com

Target Specificity and Off-Target Effects: While many quinolinones are designed to be highly specific, off-target interactions can lead to undesirable side effects. Achieving high selectivity for the intended molecular target (e.g., a bacterial enzyme over its human counterpart) remains a key challenge. nih.gov

Pharmacokinetic Properties: Poor solubility and bioavailability can limit the clinical utility of otherwise potent compounds. Optimizing these properties without compromising biological activity is a constant challenge in drug development. nih.gov

Toxicity: Certain structural features in quinoline derivatives can be associated with toxicity, necessitating careful toxicological profiling during development. mdpi.com

These challenges underscore the need for continuous innovation in the design and development of new quinolinone agents to stay ahead of resistance and improve therapeutic outcomes.

Proposed Future Research Avenues for this compound

Future research on this compound should be directed at fully characterizing its biological potential and addressing the general challenges associated with quinolinone development.

The quinolinone scaffold is known for its broad spectrum of bioactivity. rsc.orgmdpi.com Therefore, this compound should be screened against a diverse range of therapeutic targets.

| Potential Therapeutic Area | Rationale for Exploration |

| Anticancer | Many quinolinone derivatives exhibit potent antiproliferative activity against various cancer cell lines by inhibiting targets like topoisomerase II and protein kinases. mdpi.comnih.govekb.eg |

| Antiviral | The quinoline nucleus is present in several compounds with demonstrated antiviral activity, including against HIV and Zika virus. nih.gov |

| Anti-inflammatory | Certain quinoline derivatives have shown significant anti-inflammatory effects, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net |

| Antimalarial | The 6-chloro-quinolinone core is a key feature of potent antimalarial compounds that target the parasite's cytochrome bc1 complex. nih.govresearchgate.net |

| Neuroprotective | Recent studies have highlighted the potential of quinoline derivatives as antioxidants with neuroprotective properties. nih.gov |

To overcome potential challenges related to poor solubility or bioavailability, the development of advanced delivery systems for this compound could be a fruitful area of research. Encapsulating the compound in nanoparticles or developing prodrug strategies could enhance its delivery to target tissues, improve its pharmacokinetic profile, and reduce potential off-target effects. nih.gov The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, could also be explored, potentially allowing for simultaneous treatment and monitoring. mdpi.com

Investigating the efficacy of this compound in combination with existing drugs is a promising strategy. nih.gov Combination therapy can be used to:

Overcome Resistance: Combining a new quinolinone with an existing antibiotic could create a synergistic effect that is effective against resistant bacterial strains.

Enhance Efficacy: In cancer therapy, combining a quinolinone-based agent with a conventional chemotherapeutic drug could lead to improved tumor cell killing.

Reduce Dosage: Synergistic interactions may allow for lower doses of each drug, potentially reducing dose-related toxicity.

Broader Implications for Quinolinone Chemistry and Medicinal Science

The synthesis and biological evaluation of specific molecules like this compound contribute significantly to the broader fields of quinolinone chemistry and medicinal science. This research provides a deeper understanding of SAR, helping to refine computational models for predicting the biological activity of new derivatives. nih.govnih.gov

Furthermore, the continuous development of novel synthetic methods for quinolinones, often spurred by the need to create specific derivatives, enriches the toolkit of organic chemists. nih.govresearchgate.net Ultimately, the exploration of each new quinolinone derivative, including this compound, paves the way for the discovery of next-generation therapeutics with improved efficacy, better safety profiles, and the ability to combat drug resistance. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for 6-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted aniline derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions. For example, a chloro-substituted quinoline core can be functionalized via acylation using acetic anhydride or propionyl chloride to introduce the 2-oxopropyl group. Optimization of reaction time, temperature, and solvent polarity (e.g., ethanol or DMF) is critical for yield improvement . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and regiochemistry. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) validates molecular weight. Fourier-transform infrared (FT-IR) spectroscopy identifies carbonyl (C=O) and chloro (C-Cl) functional groups. High-resolution mass spectrometry (HRMS) further confirms molecular formula .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols reveal dose-dependent cytotoxicity. Antimicrobial activity is tested via disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzymatic inhibition studies (e.g., kinase or protease assays) employ fluorescence-based readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer : Systematic variation of substituents (e.g., replacing chloro with fluoro or adjusting the oxopropyl chain length) is performed via parallel synthesis. Biological testing across multiple assays identifies critical functional groups. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like topoisomerase II or bacterial gyrase. Data analysis using multivariate regression models correlates structural features with IC₅₀ values .

Q. What crystallographic strategies resolve structural ambiguities in quinolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. Crystals are grown via slow evaporation of saturated DMSO/ethanol solutions. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software. Twinning or disorder in crystals is addressed with PLATON or OLEX2 .

Q. How to address contradictions in cytotoxicity data across different studies?

- Methodological Answer : Variability may arise from assay conditions (e.g., cell passage number, serum concentration). Standardize protocols using CLSI guidelines. Perform solubility testing (e.g., HPLC-UV quantification in PBS/DMSO) to rule out precipitation artifacts. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. ATP-based viability) .

Q. Can computational modeling predict metabolic stability or toxicity?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability. Molecular dynamics simulations (e.g., GROMACS) model interactions with metabolic enzymes like cytochrome P450 3A4. In silico toxicity profiles are validated with in vitro hepatocyte assays .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) via Pd-catalyzed cross-coupling (Suzuki-Miyaura). Salt formation with HCl or sodium glycocholate enhances solubility. Nanoformulation using liposomes or PEGylated nanoparticles is tested via dynamic light scattering (DLS) and dialysis-based release studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.